

Application of 1H-Imidazole-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxamide

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Introduction

1H-Imidazole-2-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, imparts favorable properties such as hydrogen bonding capabilities and the ability to coordinate with metal ions, making it a privileged structure in drug design.^[1] The carboxamide moiety at the 2-position further enhances its potential for molecular interactions. This document provides a comprehensive overview of the applications of **1H-imidazole-2-carboxamide** derivatives, with a focus on their roles as enzyme inhibitors in antibacterial and anticancer therapies. Detailed synthetic protocols, biological assay procedures, and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and development in this area.

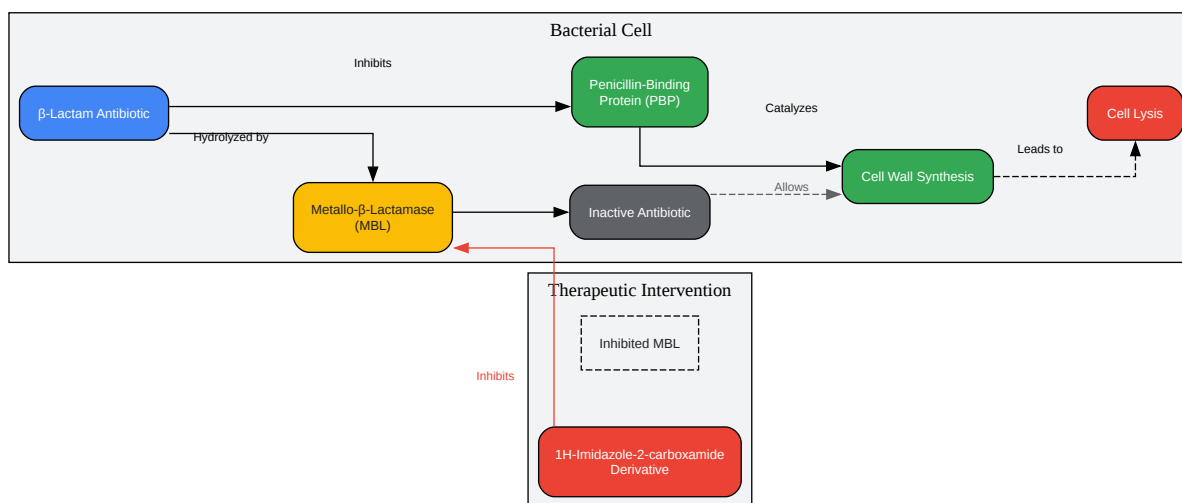
Key Applications and Mechanisms of Action

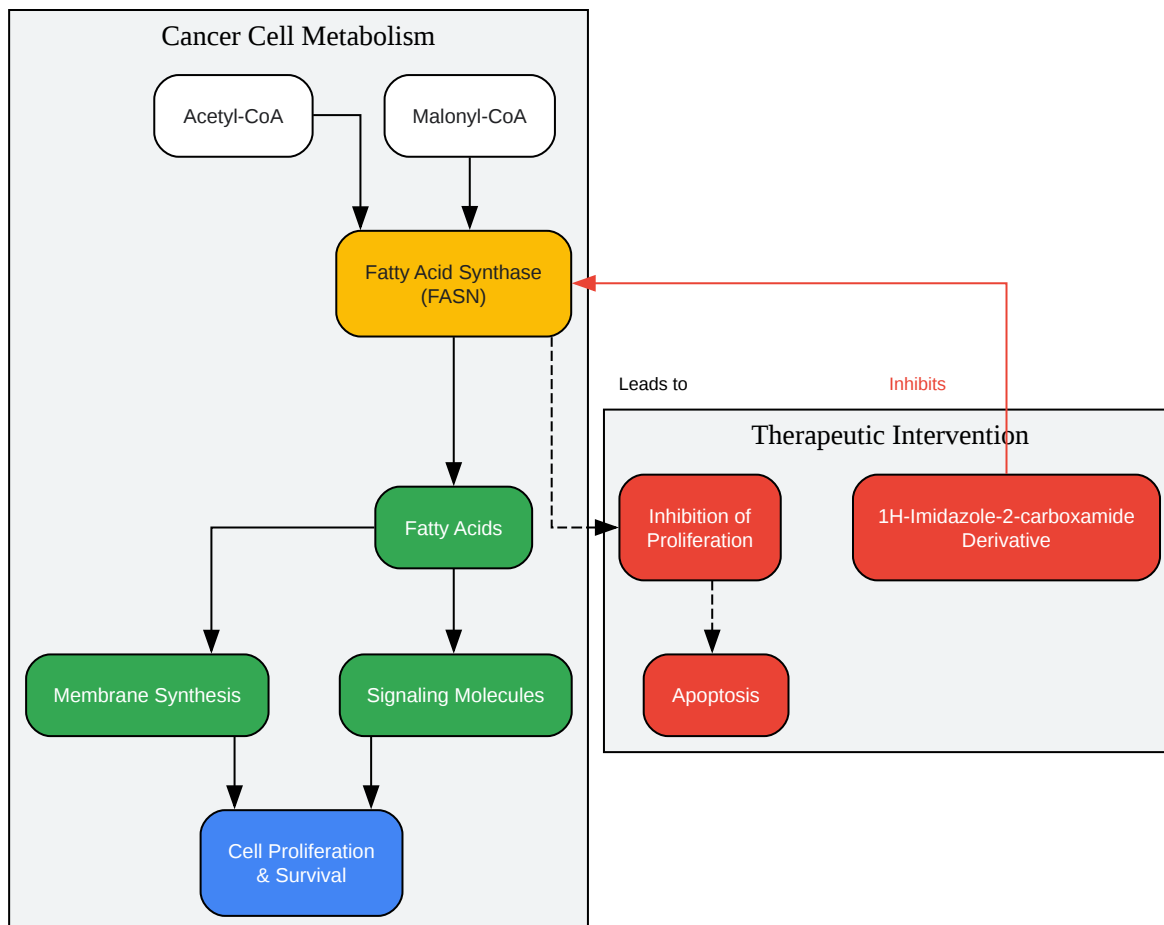
Derivatives of **1H-imidazole-2-carboxamide** have emerged as potent inhibitors of two key enzyme classes: metallo- β -lactamases (MBLs) and fatty acid synthase (FASN).

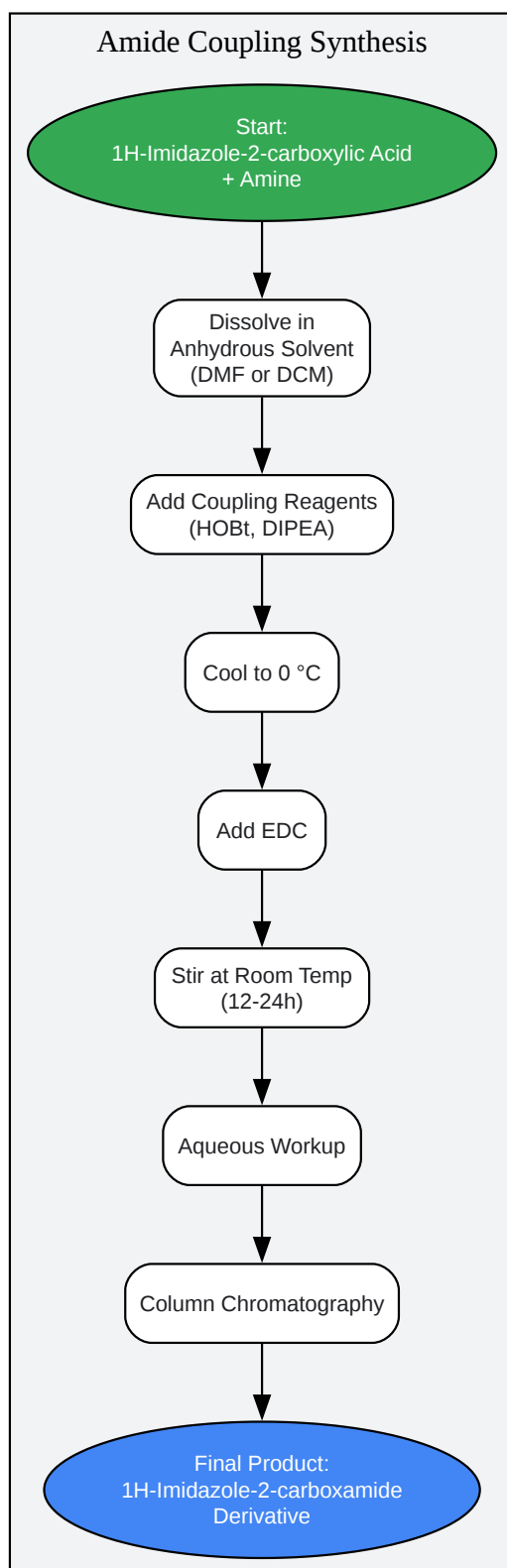
Metallo- β -lactamase (MBL) Inhibition for Combating Antibiotic Resistance

Metallo- β -lactamases are zinc-dependent enzymes produced by bacteria that hydrolyze and inactivate a broad spectrum of β -lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2][3] The emergence and spread of MBL-producing bacteria pose a significant threat to global health.[3] Derivatives of 1H-imidazole-2-carboxylic acid, the precursor to the carboxamide, have been identified as effective MBL inhibitors.[4][5] These compounds act by chelating the zinc ions in the active site of MBLs, thereby preventing the hydrolysis of β -lactam antibiotics and restoring their efficacy.[6]

The mechanism of MBL-mediated antibiotic resistance and its inhibition is depicted below.







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